molecular formula C15H11NO3 B13147882 1-(7-Nitro-9h-fluoren-2-yl)ethanone CAS No. 34172-49-1

1-(7-Nitro-9h-fluoren-2-yl)ethanone

Cat. No.: B13147882
CAS No.: 34172-49-1
M. Wt: 253.25 g/mol
InChI Key: HCAWUAVXQVECAL-UHFFFAOYSA-N
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Description

1-(7-Nitro-9H-fluoren-2-yl)ethanone is a fluorene-derived compound characterized by a nitro (-NO₂) group at the 7-position and an ethanone (-COCH₃) group at the 2-position of the fluorene scaffold. The molecular formula is C₁₅H₁₁NO₃, with a molecular weight of 253.26 g/mol.

Properties

CAS No.

34172-49-1

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

1-(7-nitro-9H-fluoren-2-yl)ethanone

InChI

InChI=1S/C15H11NO3/c1-9(17)10-2-4-14-11(6-10)7-12-8-13(16(18)19)3-5-15(12)14/h2-6,8H,7H2,1H3

InChI Key

HCAWUAVXQVECAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nitro-9h-fluoren-2-yl)ethanone typically involves the nitration of fluorene derivatives followed by acetylation. The nitration process introduces the nitro group at the desired position on the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrofluorene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and acetylation steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(7-Nitro-9h-fluoren-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-Nitro-9h-fluoren-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Nitro-9h-fluoren-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, contributing to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-(7-Nitro-9H-fluoren-2-yl)ethanone and related ethanone derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₅H₁₁NO₃ 7-NO₂, 2-COCH₃ 253.26 Electron-deficient, potential bioactivity -
1-(7-Bromo-9H-fluoren-2-yl)ethanone C₁₅H₁₁BrO 7-Br, 2-COCH₃ 287.16 Halogenated analogue; synthetic intermediate
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone C₁₇H₁₆O 9,9-dimethyl, 2-COCH₃ 236.31 Stabilized fluorene core; stored at 2–8°C
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone C₉H₉ClO₃ 2-Cl, 4-OH, 3-OCH₃, 1-COCH₃ 200.62 Melting point: 109–110°C; phenolic derivative
1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone C₁₂H₁₅NO₃ 2-OH, 4-morpholine, 1-COCH₃ 245.25 DNA-PK inhibitor; enhances radiation therapy
1-(3,4-Dihydroxy-6-methylphenyl)-ethanone C₉H₁₀O₃ 3,4-diOH, 6-CH₃, 1-COCH₃ 166.18 Antioxidant potential; isolated from carbohydrates

Impact of Substituents on Properties

  • This property may also influence binding to biological targets (e.g., enzymes or DNA) . Bromo-substituted derivatives () are often intermediates in Suzuki-Miyaura cross-coupling reactions, whereas nitro groups may participate in reduction or nucleophilic aromatic substitution.
  • Electron-donating groups (e.g., CH₃, OCH₃): Methyl groups (as in 1-(9,9-dimethyl-9H-fluoren-2-yl)ethanone, ) stabilize the fluorene core and increase hydrophobicity, affecting solubility and storage requirements.
  • Bulkier substituents (e.g., morpholine): The morpholine group in 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone () introduces steric bulk and basicity, enabling selective inhibition of DNA-PK, a key enzyme in DNA repair.

Biological Activity

1-(7-Nitro-9H-fluoren-2-yl)ethanone, a compound with the molecular formula C15H11NO3 and CAS number 34172-49-1, has garnered attention in various fields of scientific research due to its unique structural and chemical properties. This article explores its biological activities, mechanisms of action, and potential applications in medicine and industry.

PropertyValue
Molecular Weight 253.25 g/mol
IUPAC Name This compound
InChI Key HCAWUAVXQVECAL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N+[O-]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in the development of new antimicrobial agents. The nitro group is believed to play a crucial role in this activity by undergoing bioreduction to form reactive intermediates that can interact with microbial cellular components.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231 cell lines. The mechanism involves the destabilization of microtubules, which is critical for cell division. This action is similar to that of known chemotherapeutic agents like combretastatin A-4, making it a candidate for further development as an antitumor agent .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Microtubule Destabilization : The compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to mitotic arrest and apoptosis in cancer cells .
  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that may interact with DNA and proteins, leading to cellular damage or apoptosis.

Study on Antiproliferative Effects

A study conducted on various derivatives of fluorene compounds, including this compound, found that these compounds exhibited IC50 values ranging from 10 to 33 nM in MCF-7 cells. This indicates potent antiproliferative effects comparable to established chemotherapeutics .

Mechanistic Insights

Flow cytometry analyses revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, suggesting its potential utility in cell cycle regulation as part of cancer therapy strategies .

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